(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a piperidine moiety, and a chlorophenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Allopurinol Related Compounds: Compounds related to allopurinol, used in pharmaceutical applications.
Uniqueness
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one stands out due to its unique combination of a thiazole ring, piperidine moiety, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-3-2-8-19(10-11)16-18-15(20)14(21-16)9-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAMHHHGBJVTF-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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